![molecular formula C20H19ClN2O2 B5351963 4-(3-chloro-4-propoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5351963.png)
4-(3-chloro-4-propoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(3-chloro-4-propoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as CPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPPB is a pyrazolone derivative and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
4-(3-chloro-4-propoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which is involved in cognitive function.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-propoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the production of nitric oxide and by inhibiting the activity of acetylcholinesterase. This compound has also been found to modulate the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which is involved in cognitive function.
Advantages and Limitations for Lab Experiments
4-(3-chloro-4-propoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized. This compound has been found to exhibit low toxicity, making it a safe compound to work with. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
For 4-(3-chloro-4-propoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one research could include investigating its potential applications in the treatment of other diseases such as multiple sclerosis and epilepsy. Further studies could also be conducted to understand the mechanism of action of this compound and to optimize its synthesis method to improve its yield and bioavailability. Additionally, this compound could be modified to improve its solubility in water, which would make it easier to work with in aqueous solutions.
Synthesis Methods
4-(3-chloro-4-propoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using a two-step reaction process. The first step involves the condensation reaction between 3-chloro-4-propoxybenzaldehyde and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of an acid catalyst. The resulting intermediate is then further treated with a base to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
properties
IUPAC Name |
(4E)-4-[(3-chloro-4-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-11-25-19-10-9-15(13-18(19)21)12-17-14(2)22-23(20(17)24)16-7-5-4-6-8-16/h4-10,12-13H,3,11H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZJUCZSLBANDZ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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